DMABA-d10 NHS ester
Overview
Description
DMABA-d10 NHS ester: is a deuterium-labeled derivative of DMABA NHS ester. It is a stable isotope-labeled compound used primarily in scientific research. The compound is known for its application in mass spectrometry, particularly in the detection and quantification of phosphatidylethanolamine lipids .
Mechanism of Action
Target of Action
The primary target of DMABA-d10 NHS Ester is Phosphatidylethanolamine (PE) , a major phospholipid component of the cell membrane . PE lipids are crucial components of cell membranes and play significant roles in the biochemical pathways of fatty acid synthesis .
Mode of Action
This compound chemically reacts with the primary amine groups of PE lipids . This interaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .
Biochemical Pathways
The interaction of this compound with PE lipids affects the biochemical pathways of fatty acid synthesis . PE lipids contain abundant polyunsaturated fatty acyl groups, and their oxidation may be linked to various human diseases .
Pharmacokinetics
It’s known that deuterium substitution in drug molecules, as seen in this compound, can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound’s action is the facilitation of mass spectrometry characterization and quantification of relative changes in the abundance of PE lipids . This is achieved by providing a common precursor ion scan for diacyl, ether, and plasmalogen PE lipids .
Action Environment
It’s important to note that the compound is hygroscopic and light-sensitive, and it’s recommended to be stored at -20°c for stability .
Biochemical Analysis
Biochemical Properties
DMABA-d10 NHS ester reacts with the primary amine group of PE lipids . This interaction enables the detection of all PE subclasses labeled with this compound through precursor ion scanning . The compound’s role in biochemical reactions primarily involves facilitating the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .
Cellular Effects
The primary cellular effect of this compound is its interaction with PE lipids, which are major components of cell membranes . By reacting with PE lipids, this compound aids in the detection and characterization of these lipids, providing valuable information about cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level by reacting with the primary amine group of PE lipids . This reaction facilitates the use of electrospray tandem mass spectrometry for the detection of various PE lipid subclasses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings primarily involve its role in facilitating the detection of PE lipids over time
Metabolic Pathways
This compound is involved in the metabolic pathways of PE lipids . By reacting with the primary amine group of these lipids, it aids in their detection and characterization, providing valuable insights into these metabolic pathways .
Subcellular Localization
The subcellular localization of this compound is not explicitly defined in the current literature. Given its role in reacting with PE lipids, it is likely to be found wherever these lipids are present within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMABA-d10 NHS ester involves the deuteration of DMABA NHS esterThis is achieved through a series of chemical reactions that incorporate deuterium-labeled reagents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. The final product is then purified and tested for its isotopic purity and chemical stability .
Chemical Reactions Analysis
Types of Reactions: DMABA-d10 NHS ester primarily undergoes substitution reactions. It reacts with primary amine groups, forming stable amide bonds. This reaction is commonly used in the derivatization of phosphatidylethanolamine lipids .
Common Reagents and Conditions: The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions include mild temperatures and neutral to slightly basic pH .
Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide derivative. This product is used in various analytical applications, particularly in mass spectrometry .
Scientific Research Applications
Chemistry: In chemistry, DMABA-d10 NHS ester is used as a labeling reagent for the detection and quantification of phosphatidylethanolamine lipids. It facilitates the analysis of lipid subclasses and their oxidized products .
Biology: In biological research, the compound is used to study lipid metabolism and the role of phosphatidylethanolamine in cellular processes. It helps in understanding the distribution and abundance of lipids in biological samples .
Medicine: In medical research, this compound is used to investigate the role of lipids in diseases such as Alzheimer’s disease. It aids in the identification of lipid biomarkers and the study of lipid-related pathways .
Industry: In the industrial sector, the compound is used in the development of pharmaceuticals and other chemical products. It is particularly valuable in the quality control and characterization of lipid-based formulations .
Comparison with Similar Compounds
- DMABA NHS ester
- DMABA-d4 NHS ester
- DMABA-d6 NHS ester
Comparison: DMABA-d10 NHS ester is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry. The incorporation of deuterium atoms enhances the compound’s stability and allows for more accurate quantification of lipid species. Compared to other similar compounds, this compound offers improved sensitivity and specificity in analytical applications .
Biological Activity
DMABA-d10 NHS ester, a derivative of 4-(dimethylamino)benzoic acid, is a chemical compound utilized primarily in lipidomics for the detection and characterization of phosphatidylethanolamine (PE) lipids. This compound features a deuterium label that enhances its mass spectrometric properties, allowing for precise identification and quantification of lipid subclasses within biological samples. The biological activity of this compound is significant in various research contexts, particularly in understanding lipid metabolism and its implications in health and disease.
- Chemical Formula : C13H4D10N2O4
- Molecular Weight : 272.323 g/mol
- Physical State : Powder
- Solubility : Soluble in methylene chloride (10 mg/mL)
- Storage Conditions : -20°C
Table 1: Characteristics of this compound
Property | Value |
---|---|
Chemical Formula | C13H4D10N2O4 |
Molecular Weight | 272.323 g/mol |
Physical State | Powder |
Solubility | Methylene Chloride (10 mg/mL) |
Storage Temperature | -20°C |
This compound reacts specifically with primary amine groups found in phospholipids, particularly PE. This reaction enables the derivatization of lipids, facilitating their detection through mass spectrometry. The labeling with deuterium allows for enhanced resolution and specificity in identifying different lipid subclasses during analysis.
Key Findings:
- Detection of PE Subclasses : The use of this compound allows researchers to monitor all subclasses of PE lipids by generating a common precursor ion, which is crucial for analyzing complex biological samples .
- Fragmentation Patterns : Studies have shown that the fragmentation patterns produced by DMABA derivatives are distinct, aiding in the differentiation between various lipid types. For instance, diacyl and ether PE species exhibit efficient fragmentation compared to plasmalogen PE species, which are less detectable .
Case Study 1: Lipid Profiling in Disease Models
A study conducted by Berry et al. demonstrated the utility of this compound in profiling lipid changes associated with neurodegenerative diseases. By analyzing brain extracts from animal models, they identified significant alterations in PE distributions that correlated with disease progression.
Case Study 2: Cancer Research
In cancer research, this compound has been employed to investigate lipid metabolism alterations in tumor cells. Researchers found that specific PE subclasses were upregulated in malignant tissues compared to normal tissues, suggesting potential biomarkers for cancer diagnosis and progression .
Lipidomics
This compound is extensively used in lipidomics studies to explore lipid metabolism and its impact on various biological processes. Its ability to label multiple lipid classes simultaneously makes it an invaluable tool for comprehensive lipid profiling.
Drug Development
The compound's role in characterizing lipid interactions with drugs has implications for developing targeted therapies that modulate lipid pathways involved in disease mechanisms.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[bis(trideuteriomethyl)amino]-2,3,5,6-tetradeuteriobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFZOAQGYOQTG-ZGYYUIRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)ON2C(=O)CCC2=O)[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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